molecular formula C10H10ClNO2 B2539414 7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one CAS No. 1797879-66-3

7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No. B2539414
M. Wt: 211.65
InChI Key: YPNIQJHBFNYCHF-UHFFFAOYSA-N
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Description

7-Chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one (CDMB) is a heterocyclic compound used in a variety of scientific research applications. CDMB is recognized for its unique properties, such as its ability to form strong bonds with other molecules, its high solubility in water, and its low toxicity. CDMB is most commonly used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.

Scientific Research Applications

Ring Transformations and Reactivity Studies

The reactivity and ring transformations of heterocyclic compounds, including benzoxazine derivatives, have been a subject of study, exploring how these compounds interact with different reagents and under varying conditions. For instance, research by Geerts and Plas (1978) explored the transformations of heterocyclic halogeno compounds with nucleophiles, highlighting the complex chemistry and potential application in synthesizing new molecules (Geerts & Plas, 1978).

Structural and Electrochemical Properties

Benzoxazine derivatives have been analyzed for their structural and electrochemical properties. A study by Suetrong et al. (2021) focused on dihydro-benzoxazine dimer derivatives, examining their crystal structures and electrochemical characteristics. This research provides insights into the potential of these compounds in materials science, particularly in developing novel materials with specific electrochemical behaviors (Suetrong et al., 2021).

NMR Assays and Stereochemistry

The use of NMR techniques to assay diastereoisomers of benzoxazine derivatives has been detailed, exemplifying the compound's utility in stereochemical analyses. Reisberg, Brenner, and Bodin (1974) developed a quantitative NMR method to determine the ratio of diastereoisomers in a benzoxazine compound, showcasing the importance of these methods in elucidating molecular structures and compositions (Reisberg, Brenner, & Bodin, 1974).

Bioactivity and Ecological Role

The bioactivity and ecological roles of benzoxazinones, a closely related group of compounds, have been extensively studied. Macias et al. (2009) highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their potential application in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).

Fluorescent Dyes and Photophysical Properties

The synthesis and properties of benzoxazin-2-ones as fluorescent dyes were explored by Bris (1985), indicating their application in creating new fluorescent materials for various technological uses (Bris, 1985).

properties

IUPAC Name

7-chloro-6,8-dimethyl-3,4-dihydro-1,4-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)14-8(13)4-12-7/h3,12H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNIQJHBFNYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)OC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

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